E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid
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Overview
Description
E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry Boronic acids and their derivatives are highly valued for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid typically involves the reaction of a fluorophenylboronic acid derivative with an ethoxycarbonylvinyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Temperature: Varies depending on the reaction, typically between 0-100°C
Major Products Formed
The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of enzyme inhibitors and probes for biological studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 2-Fluorophenylboronic acid
- Ethoxycarbonylvinylboronic acid
Uniqueness
E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid is unique due to the presence of both the ethoxycarbonylvinyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
[3-[(E)-3-ethoxy-3-oxoprop-1-enyl]-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BFO4/c1-2-17-10(14)7-6-8-4-3-5-9(11(8)13)12(15)16/h3-7,15-16H,2H2,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNJUUPTXWOBAA-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C=CC(=O)OCC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=C(C(=CC=C1)/C=C/C(=O)OCC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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